tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(9-15)8-14-11-4-5-11/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJQJMXQZAKIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693564 | |
| Record name | tert-Butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-40-1 | |
| Record name | tert-Butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of tert-Butyl 3-formylpyrrolidine-1-carboxylate
The precursor aldehyde is prepared via oxidation of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. Common oxidizing agents include Dess-Martin periodinane or Swern conditions (oxalyl chloride/DMSO), achieving yields of 85–92%.
Reductive Coupling with Cyclopropylamine
The aldehyde reacts with cyclopropylamine in methanol under hydrogenation conditions. Platinum oxide (PtO₂) or palladium on carbon (Pd/C) catalyzes the reaction, typically requiring 18–24 hours at room temperature. Yields range from 53% to 78%, depending on catalyst loading and stoichiometry.
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Dissolve tert-butyl 3-formylpyrrolidine-1-carboxylate (2.65 mmol) and cyclopropylamine (1.05 equiv) in methanol.
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Add PtO₂ (10 wt%), stir under H₂ atmosphere for 18 hours.
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Filter through Celite, concentrate filtrate to obtain crude product.
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Purify via silica gel chromatography (hexane/ethyl acetate).
Iridium-Catalyzed Azomethine Ylide Cycloaddition
A novel method employs iridium-catalyzed generation of azomethine ylides followed by [3+2] cycloaddition. This route constructs the pyrrolidine ring and introduces the cyclopropylaminomethyl group simultaneously.
Reaction Setup
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Catalyst : Vaska’s complex [IrCl(CO)(PPh₃)₂] (1 mol%)
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Reductant : Tetramethyldisiloxane (TMDS)
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Substrate : N-(Trimethylsilyl)methyl amide derivatives
Key Steps
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Hydrosilylation of the amide precursor forms an unstabilized azomethine ylide.
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Cycloaddition with cyclopropane-derived dipolarophiles yields the pyrrolidine core.
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Diastereoselectivity is controlled by steric effects of substituents (up to >20:1 dr).
Advantages :
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Avoids pre-functionalized pyrrolidine intermediates
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Enables access to tertiary stereocenters adjacent to nitrogen
Borane-Mediated Alkylation of Pyrrolidine
This two-step protocol introduces the cyclopropylaminomethyl side chain via alkylation followed by borane reduction.
Alkylation of tert-Butyl 3-aminopyrrolidine-1-carboxylate
Borane Reduction
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Treat alkylated intermediate with BH₃·THF complex.
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Reflux in THF for 6 hours to reduce any residual imine bonds.
Comparative Analysis of Methods
Analytical Validation
Successful synthesis is confirmed through:
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¹H NMR : δ 3.40–3.60 (m, pyrrolidine CH₂), 2.70–2.90 (m, NCH₂), 1.45 (s, Boc tert-butyl)
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Chiral Analysis : >98% ee when using enantiopure starting materials
Scale-Up Considerations
Industrial routes prefer reductive amination due to:
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Availability of Boc-pyrrolidine aldehydes
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Compatibility with continuous hydrogenation systems
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Lower catalyst costs compared to iridium-based methods
Optimized parameters for kilogram-scale production:
Chemical Reactions Analysis
tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine Analogs
- tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate (QM-3331): Structure: Differs by a six-membered piperidine ring instead of pyrrolidine. Properties: Increased ring size may enhance conformational flexibility but reduce steric hindrance compared to pyrrolidine derivatives.
Pyrrolidine Derivatives with Alternative Substituents
- tert-Butyl 3-phenylpyrrolidine-1-carboxylate (CAS: 147410-43-3): Structure: Phenyl group replaces the cyclopropylamino-methyl moiety. Purity: 95% .
- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS: 147081-44-5): Structure: Primary amine substituent instead of cyclopropylamino-methyl. Properties: Higher basicity due to the free amino group, influencing solubility in acidic conditions. Available as a hydrochloride salt (CAS: 454712-26-6) for improved stability .
Functional Group Variations
Thiol-Containing Derivatives
- tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS: 1236007-42-3): Structure: Thiol (-SH) group replaces the cyclopropylamino-methyl moiety. Molecular weight: ~215–230 (estimated). Similarity score: 1.00 .
Hydroxy and Thioether Derivatives
- tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS: 1353983-27-3): Structure: (2-hydroxyethyl)thio-methyl group replaces cyclopropylamino-methyl. Properties: Thioether and hydroxyl groups enhance hydrophilicity (MW: 261.38). Purity: 95%, priced at €199/100 mg .
- tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS: 412278-02-5): Structure: Hydroxyl and methyl groups at the 3-position. Properties: Increased hydrogen bonding capacity (MW: 201.26). Lower steric demand compared to cyclopropylamino-methyl .
Comparative Data Table
Key Research Findings
Synthetic Utility: The cyclopropylamino-methyl group in the target compound requires careful protection-deprotection strategies during synthesis, unlike hydroxyl or thiol derivatives, which may undergo unwanted oxidation .
Solubility Trends : Cyclopropyl-containing derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DCM, DMF), whereas hydroxy/thioether analogs show improved aqueous solubility .
Biological Relevance: Pyrrolidine scaffolds with amino groups (e.g., CAS: 147081-44-5) are commonly used in kinase inhibitors, while cyclopropyl variants may improve pharmacokinetic profiles due to steric shielding .
Biological Activity
The compound tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (CAS Number: 1289584-93-5) is a novel chemical entity characterized by its unique structural features, including a tert-butyl group, a pyrrolidine ring, and a cyclopropylamino substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Pyrrolidine ring contributes to conformational flexibility.
- Cyclopropylamino moiety may influence receptor interactions.
Preliminary studies suggest that This compound interacts with various neurotransmitter systems, potentially influencing both central and peripheral nervous system functions. The specific mechanisms of action are still under investigation, but the compound's structural characteristics indicate possible interactions with receptors involved in neurotransmission.
Antiviral Activity
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, in a study exploring N-Heterocycles as antiviral agents, structural analogs demonstrated significant inhibition against viral replication, suggesting potential efficacy against various viral pathogens .
Table of Biological Activity Data
Case Studies
- Antiviral Efficacy Against HCV : A study evaluated the antiviral activity of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent inhibition of Hepatitis C Virus (HCV) replication with EC50 values significantly lower than existing antiviral agents like ribavirin .
- Neurotransmitter Interaction Studies : Another study focused on the interaction of similar compounds with neurotransmitter receptors. It was found that these compounds could modulate receptor activity, potentially leading to therapeutic applications in neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
